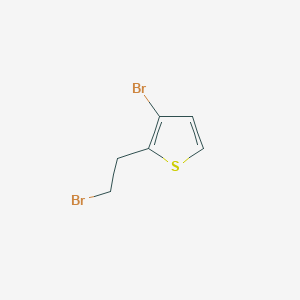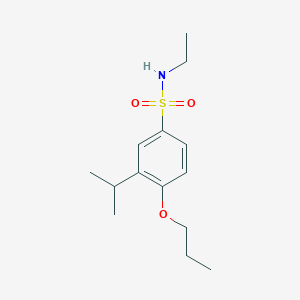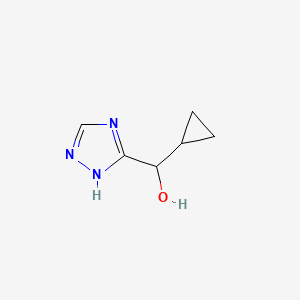![molecular formula C15H15FN2O B13223846 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a dimethylated pyrrolo[1,2-a]pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 4-fluorobenzaldehyde with 2-amino-4,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as proliferation, apoptosis, and inflammation. .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- 2-(4-Bromophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- 2-(4-Methylphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its bioavailability and efficacy compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C15H15FN2O |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H15FN2O/c1-15(2)8-13-17-12(7-14(19)18(13)9-15)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
RBBZYENIGMBUNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
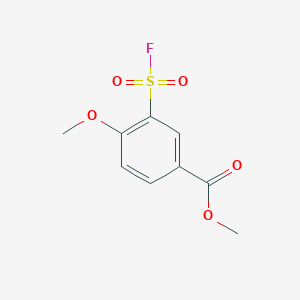
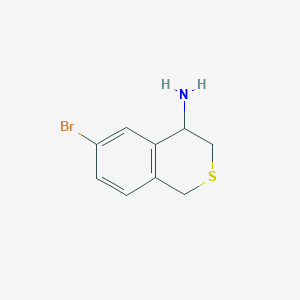
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
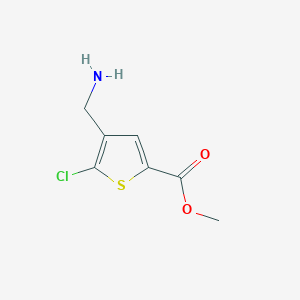
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
